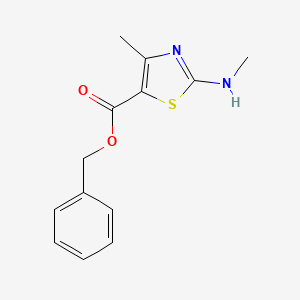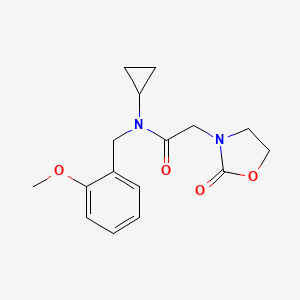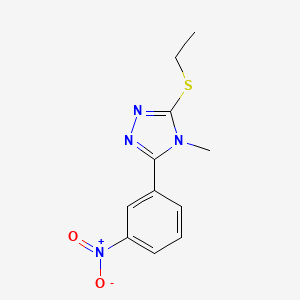
benzyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate, also known as BM-TCA, is a synthetic compound used in scientific research. This compound has been found to have potential therapeutic applications due to its unique chemical structure and mechanism of action. In
Aplicaciones Científicas De Investigación
Benzyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate has been found to have potential therapeutic applications in various areas of research. One of the most promising areas is in the treatment of cancer. benzyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, benzyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate has been found to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of benzyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. benzyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, benzyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
benzyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate has been found to have various biochemical and physiological effects. In vitro studies have shown that benzyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate can induce apoptosis (programmed cell death) in cancer cells. Additionally, benzyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. In vivo studies have shown that benzyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate can inhibit tumor growth and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using benzyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate in lab experiments is its specificity. benzyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate has been found to selectively inhibit certain enzymes and signaling pathways, which allows for more targeted research. Additionally, benzyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate has been found to have low toxicity in animal models, which makes it a safer alternative to other compounds.
One limitation of using benzyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate in lab experiments is its solubility. benzyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate has low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, benzyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate has a short half-life in vivo, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on benzyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate. One area of interest is in the development of more efficient synthesis methods for benzyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate and related compounds. Additionally, further research is needed to fully understand the mechanism of action of benzyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate and its potential therapeutic applications. Other future directions for research on benzyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate include investigating its effects on other signaling pathways and enzymes, exploring its potential use in combination with other compounds, and studying its pharmacokinetics and pharmacodynamics in vivo.
Conclusion
benzyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate is a synthetic compound with potential therapeutic applications in cancer and inflammatory diseases. Its unique chemical structure and mechanism of action make it a promising compound for further research. While there are limitations to its use in lab experiments, the specificity and low toxicity of benzyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate make it a valuable tool for targeted research. Future research on benzyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate will help to further elucidate its potential applications and mechanisms of action.
Métodos De Síntesis
Benzyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of benzyl isothiocyanate with methylamine to form 4-methyl-2-(methylamino)thiazole. This intermediate is then reacted with methyl chloroformate to form the corresponding methyl ester. Finally, the methyl ester is reacted with benzylamine to form benzyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate.
Propiedades
IUPAC Name |
benzyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-11(18-13(14-2)15-9)12(16)17-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTORKPXEGRXKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5691965.png)

![N-ethyl-4,5-dimethyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5691981.png)
![4-chlorophenyl P-methyl-N-[3-(trifluoromethyl)phenyl]phosphonamidoate](/img/structure/B5691985.png)
![4-[(4-chloro-3,5-dimethylphenoxy)acetyl]morpholine](/img/structure/B5691992.png)
![5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5691995.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide dihydrochloride](/img/structure/B5692001.png)

![(1S,4R)-2-(2,6-dichlorobenzyl)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B5692028.png)

![N-[(3-propylisoxazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5692037.png)

![N-[(1S,2S)-2-(benzyloxy)cyclohexyl]-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5692050.png)
